5-Oxaspiro[3.5]nonane-6-carboxylic acid
Description
5-Oxaspiro[3.5]nonane-6-carboxylic acid is a bicyclic compound featuring a spiro junction at the 3.5 position, with an oxygen atom in the oxolane ring and a carboxylic acid substituent at the 6-position. Its molecular formula is C₉H₁₄O₃ (MW: 170.21 g/mol), and its structure is defined by the SMILES string C1CC2(C1)CC(CCO2)C(=O)O . The spiro architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science. However, its reactivity and solubility are influenced by the carboxylic acid group, which distinguishes it from derivatives with protective groups or heteroatom substitutions .
Properties
IUPAC Name |
5-oxaspiro[3.5]nonane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-3-1-4-9(12-7)5-2-6-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFGEYGGAAVULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonane-6-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid functional group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation or carboxylation reactions can then introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Oxaspiro[3.5]nonane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
Key Insights :
- Positional isomerism (e.g., 6- vs. 8-carboxylic acid) affects electronic distribution and intermolecular interactions. For instance, the 6-carboxylic acid in the target compound may engage in stronger intramolecular hydrogen bonding compared to the 8-isomer .
- Substitution with nitrogen (e.g., 2-azaspiro analogs) enhances basicity and diversifies reactivity, enabling participation in nucleophilic reactions or coordination chemistry .
Heteroatom Variations and Ring Size
Key Insights :
Protective Group Modifications
Biological Activity
5-Oxaspiro[3.5]nonane-6-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which includes a five-membered and a seven-membered ring. Its molecular formula is , with a molecular weight of approximately 170.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and metabolic pathways.
Chemical Structure and Properties
The spirocyclic structure of this compound significantly influences its chemical reactivity and biological properties. The presence of the carboxylic acid functional group at the sixth position enhances its ability to participate in various chemical reactions, which can lead to diverse biological effects.
Biological Activities
Preliminary studies suggest that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity, which could be beneficial in therapeutic contexts.
- Metabolic Pathway Modulation : It may influence metabolic pathways by interacting with proteins involved in these processes, although detailed kinetic studies are necessary to quantify these interactions accurately.
Table 1: Summary of Biological Activities
| Activity Type | Description | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Interaction with enzymes leading to inhibition | Drug development for metabolic diseases |
| Metabolic Pathway Modulation | Influencing metabolic processes | Therapeutic interventions |
| Binding Affinity Studies | Interaction with receptors and proteins | Understanding pharmacological profiles |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The spirocyclic structure allows for unique interactions with enzymes or receptors, potentially modulating their activity. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Case Studies and Research Findings
Research on this compound is still in the preliminary stages, but several studies have begun to explore its potential:
- Enzyme Interaction Studies : Initial studies have indicated that the compound may bind to enzymes involved in metabolic pathways, though further research is necessary to confirm these findings and understand the implications for drug design.
- Synthesis and Derivatives : Various synthetic routes have been developed to produce this compound and its derivatives, which may exhibit enhanced biological activity or altered physicochemical properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Carboxyl group at position 6 | Different reactivity patterns compared to others |
| 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid | Contains an amino group | May exhibit different biological activities |
| 8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic acid | Methyl substitution at position 8 | Altered lipophilicity affecting bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
